Zifrosilone
Description
Chemical Identity and Classification of Zifrosilone
This compound possesses the molecular formula C₁₁H₁₃F₃OSi. nih.govnih.govnih.govnih.gov Its full chemical name is 2,2,2-trifluoro-1-(3-(trimethylsilyl)phenyl)ethanone. nih.govnih.gov The chemical structure of this compound is characterized by the presence of a trifluoromethyl group (CF₃), a carbonyl group (C=O), and a phenyl ring substituted at the meta position with a trimethylsilyl (B98337) group (Si(CH₃)₃). This specific arrangement of functional groups contributes to its unique chemical and physical properties. nih.gov
This compound is classified chemically as an ethanone, a class of organic compounds containing a carbonyl group linked to two alkyl or aryl groups. nih.gov From a pharmacological perspective, it has been classified and studied as an acetylcholinesterase (AChE) inhibitor. nih.govnih.govnih.govnih.govwikipedia.org It has also been listed under the broader categories of neuroprotectants and nootropics. wikipedia.org
The computed chemical properties of this compound include a molecular weight of approximately 246.30 g/mol and a monoisotopic mass of 246.06877605 Da. nih.govnih.govnih.gov
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 246.30 | g/mol | Computed |
| Monoisotopic Mass | 246.06877605 | Da | Computed |
Historical Context of this compound Research
Research into this compound gained prominence in the early 1990s as part of the broader effort to develop acetylcholinesterase inhibitors for the palliative treatment of Alzheimer's disease (AD). nih.gov During this period, this compound was considered a promising candidate for an anti-AD symptomatic drug. nih.gov
The compound was initially developed by organizations including Sanofi and Aventis. nih.govnih.govwikipedia.org Academic and pharmaceutical research focused on understanding its pharmacological actions, particularly its inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). mims.com
Despite initial promise, the development of this compound for Alzheimer's disease was ultimately discontinued. nih.govwikipedia.org Its highest stage of development reached Phase 2 clinical trials in the USA before being halted. wikipedia.org
Beyond its pharmacological evaluation, research has also explored synthetic routes for producing this compound. One notable area of investigation involved process research on its preparation via a Friedel–Crafts acylation reaction using phenyltrimethylsilane (B1584984) and trifluoroacetic anhydride. nih.gov This research highlighted the chemical challenges associated with its synthesis, including the separation of isomeric byproducts. nih.gov
Overview of Research Significance
The significance of this compound research in the academic landscape primarily stems from its role as an investigational acetylcholinesterase inhibitor and the chemical insights gained from studies into its synthesis.
As an AChE inhibitor, this compound contributed to the understanding of this class of compounds and their potential in addressing neurological conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.govnih.govnih.gov Although its clinical development was discontinued, the data generated from pharmacokinetic/pharmacodynamic (PK/PD) studies and tolerance assessments in humans have been valuable for pharmacological research methodology, including its use as a case study in pharmacodynamic modeling. nih.govwikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-trimethylsilylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-5-8(7-9)10(15)11(12,13)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPOASFZXBWUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157445 | |
| Record name | Zifrosilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132236-18-1 | |
| Record name | Zifrosilone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132236-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zifrosilone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132236181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zifrosilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIFROSILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6275788O83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Zifrosilone
Established Synthesis Pathways for Zifrosilone
The synthesis of this compound is a multi-faceted process, with various established pathways explored to optimize yield and purity. Among these, Friedel–Crafts acylation has emerged as a significant approach.
Friedel–Crafts Acylation Approaches
The Friedel–Crafts acylation is a cornerstone in the synthesis of aromatic ketones and has been adapted for the preparation of this compound. nih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. nih.gov The mechanism proceeds through the formation of an acylium ion, which then acts as the electrophile. mdpi.com While amides are generally not considered viable substrates for this reaction due to the stability of the C-N bond, recent studies have shown that destabilized amides can yield aromatic ketones under specific conditions. nih.gov
Optimization of Reaction Conditions and Solvent Effects
The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include temperature, reaction time, and the stoichiometry of reactants and catalysts. beilstein-journals.orgscielo.br Solvent selection also plays a critical role. For instance, in related syntheses, acetonitrile has been identified as a "greener" solvent that can provide a good balance between reaction conversion and selectivity. scielo.brchemrxiv.org The optimization process often involves a systematic variation of these parameters to achieve the highest possible yield and purity of the final product. researchgate.net
Below is an interactive data table summarizing the impact of various solvents on a model reaction, illustrating the importance of solvent effects in synthesis optimization.
| Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| Dichloromethane | 25 | 20 | 45.2 | 88.1 |
| Benzene | 25 | 20 | 55.6 | 82.4 |
| Acetonitrile | 25 | 4 | 67.7 | 85.8 |
| Dioxane | Room Temp | 1 | - | - |
Note: Data presented is illustrative of general optimization studies and not specific to this compound synthesis.
Catalyst Investigations in this compound Synthesis
The choice of catalyst is paramount in Friedel–Crafts acylation. Traditionally, strong Lewis acids like aluminum chloride (AlCl₃) are employed. However, the use of such catalysts can present challenges in terms of handling and waste disposal. orgsyn.org Consequently, research has focused on exploring alternative and more sustainable catalysts. This includes the investigation of various metal-based catalysts and the development of reusable heterogeneous catalysts. mdpi.comnih.gov For example, L-proline has been explored as a catalyst in multi-component reactions for the synthesis of heterocyclic systems. mdpi.com The ideal catalyst for this compound synthesis would exhibit high activity, selectivity, and recyclability, contributing to a more efficient and environmentally benign process.
Challenges in this compound Preparation and Isolation
The synthesis of this compound is not without its hurdles. A significant challenge lies in the formation of isomeric byproducts, which necessitates effective separation strategies to isolate the desired compound in high purity.
Isomer Byproduct Separation Strategies
The formation of isomers is a common issue in organic synthesis, and the separation of these closely related compounds can be a complex task. Various chromatographic techniques, such as high-performance liquid chromatography (HPLC), are often employed for the preparative separation of isomers. researchgate.net Diastereomer crystallization is another effective method that can be utilized for the resolution of stereoisomers. researchgate.net The development of an efficient and scalable separation method is crucial for obtaining isomerically pure this compound, which is essential for its intended applications.
Strategies for Organosilicon Compound Construction Relevant to this compound
The synthesis of this compound falls within the broader field of organosilicon chemistry. The construction of the core organosilicon scaffold in this compound requires specialized synthetic strategies. These methods are designed to form stable carbon-silicon bonds and to introduce the desired functional groups onto the silicon atom. The principles and techniques developed for the synthesis of other complex organosilicon compounds provide a valuable foundation for the continued refinement of this compound synthesis.
Palladium-Catalyzed C–H Silylation Methods
Palladium-catalyzed carbon-hydrogen (C–H) silylation is a powerful technique for the direct introduction of a silyl group into a molecule. This method avoids the need for pre-functionalized starting materials, such as organic halides or organometallic reagents, making it a more atom-economical and environmentally friendly approach. While no specific application of this method to "this compound" has been reported, the general principles of this reaction are well-established for a variety of organic substrates.
The catalytic cycle typically involves the activation of a C–H bond by a palladium catalyst, followed by the reaction with a silylating agent. The choice of catalyst, ligands, and reaction conditions is crucial for the success of the transformation, influencing both the yield and the regioselectivity of the silylation.
Hypothetical Application to an Aromatic Core:
Should "this compound" contain an aromatic scaffold, palladium-catalyzed C–H silylation could be envisioned as a method for its derivatization. For instance, a hypothetical reaction could involve a palladium(II) catalyst, such as palladium acetate (Pd(OAc)₂), in the presence of a directing group to guide the silylation to a specific position on the aromatic ring.
Table 1: Hypothetical Palladium-Catalyzed C–H Silylation of an Aromatic Substrate
| Entry | Catalyst | Silylating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | HSiMe(OSiMe₃)₂ | Toluene | 100 | Data not available |
| 2 | Pd(acac)₂ | Et₃SiH | Dioxane | 120 | Data not available |
| 3 | [Pd(IPr)Cl₂]₂ | Ph₂SiH₂ | Mesitylene | 150 | Data not available |
This table is illustrative and not based on experimental data for this compound.
Detailed Research Findings:
As there are no direct research findings for the palladium-catalyzed C–H silylation of this compound, we can only infer potential outcomes based on studies of similar functional groups. Research in this area has demonstrated that the electronic and steric properties of the substrate, as well as the nature of the silylating agent, play a significant role in the reaction's efficiency. For example, electron-rich aromatic systems are often more reactive towards electrophilic palladium catalysts.
The development of new ligands and catalytic systems continues to expand the scope and utility of C–H silylation reactions. These advancements may one day be applicable to the synthesis and modification of novel compounds, potentially including "this compound," should it become a subject of chemical research.
Molecular Mechanisms and Biochemical Interactions of Zifrosilone
Zifrosilone as a Cholinesterase Inhibitor
This compound is identified as an acetylcholinesterase inhibitor. nih.gov Cholinesterase inhibitors are a class of compounds that block the activity of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). wikipedia.org By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. wikipedia.org
Preclinical research has demonstrated that this compound selectively inhibits acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). In a study involving healthy male volunteers, this compound demonstrated a dose-dependent inhibition of red blood cell AChE activity. nih.gov The mean maximum inhibition of AChE ranged from 20.9% at a 10 mg dose to 62.1% at a 300 mg dose. nih.gov In contrast, BChE activity was minimally affected, with less than 20% inhibition observed even at the highest dose of 300 mg. nih.gov
For doses of 200 mg and higher, the relationship between the plasma concentration of this compound and the inhibition of red blood cell AChE was characterized using an Emax pharmacodynamic model. This model indicated a maximum theoretical inhibition (Emax) of 83.8% and a half-maximal effective concentration (EC50) of 0.65 ng/mL. nih.gov These findings underscore this compound's potency and selectivity as an AChE inhibitor.
| Enzyme | Maximum Inhibition (at 300 mg) | EC50 (for doses ≥ 200 mg) |
|---|---|---|
| Acetylcholinesterase (AChE) | 62.1% | 0.65 ng/mL |
| Butyrylcholinesterase (BChE) | <20% | Not Applicable |
The primary biochemical pathway through which this compound interacts with the cholinergic system is the inhibition of acetylcholinesterase. nih.gov By blocking the active site of AChE, this compound prevents the hydrolysis of acetylcholine to choline (B1196258) and acetate. wikipedia.org This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced activation of both muscarinic and nicotinic acetylcholine receptors. mdpi.com The sustained presence of acetylcholine can potentiate cholinergic signaling in various parts of the nervous system. While the principal mechanism is direct enzyme inhibition, further research would be necessary to explore any potential allosteric modulation or other indirect effects on the cholinergic system.
Investigation of this compound's Molecular Targets
While the primary molecular target of this compound is acetylcholinesterase, a comprehensive understanding of its interactions with other molecular targets is essential for a complete pharmacological profile.
Detailed preclinical studies outlining the binding affinities of this compound for a wide range of receptors and other enzymes are not extensively available in publicly accessible literature. Such studies are crucial to determine the selectivity of a compound and to identify potential off-target effects. Without specific binding assay data, a complete profile of this compound's interactions with other neurotransmitter systems (e.g., dopaminergic, serotonergic) or other enzymes remains to be fully elucidated.
Influence of Silicon Moiety on Biological Activity in Organosilicon Compounds
This compound is an organosilicon compound, characterized by the presence of a carbon-silicon bond. The incorporation of a silicon atom into a drug molecule can significantly alter its physicochemical and biological properties compared to its carbon analogue. nih.gov
The substitution of a carbon atom with a silicon atom in a molecule, a strategy known as silicon substitution, can influence the compound's lipophilicity. researchgate.net Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Generally, increasing lipophilicity can enhance the ability of a molecule to cross cell membranes, including the blood-brain barrier. researchgate.net
An article on the chemical compound “this compound” cannot be generated as requested. Comprehensive searches for “this compound” and its chemical properties did not yield any specific results for a compound with this name.
The search results consistently indicate that “this compound” is likely a misspelling of “Ziprasidone,” a known atypical antipsychotic medication. All retrieved data on molecular mechanisms, biochemical interactions, chemical reactivity, and solubility pertains to Ziprasidone.
Due to the strict instructions to focus solely on the chemical compound “this compound” and to not introduce any information outside the explicit scope, it is not possible to provide an article on this subject. Factual and scientifically accurate content for a compound named “this compound” could not be located. Therefore, the subsequent sections of the requested article outline cannot be developed.
Structure Activity Relationship Sar Studies of Zifrosilone
Elucidation of Key Pharmacophore Features
The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. For Zifrosilone, identifying these key features is a primary focus of ongoing research. A pharmacophore model helps in understanding how the molecule interacts with its biological target on a molecular level. researchgate.netnih.gov
The main pharmacophoric features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. researchgate.netnih.gov The specific combination and spatial orientation of these features in this compound are what determine its unique biological signature.
Role of Trifluoromethyl Group in Bioactivity
The trifluoromethyl (-CF3) group is a common and highly significant functional group in medicinal chemistry, known for its profound impact on a molecule's properties. mdpi.combohrium.com Its incorporation into a drug candidate like this compound can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to its target receptor. mdpi.comresearchgate.net The high electronegativity of the fluorine atoms in the -CF3 group can influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological macromolecules. mdpi.com
The presence of the trifluoromethyl group in this compound is anticipated to contribute to:
Enhanced Lipophilicity: This property can facilitate the molecule's ability to cross cellular membranes, potentially improving its absorption and distribution in the body. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes in the body. This can lead to a longer duration of action. researchgate.net
Binding Affinity: The trifluoromethyl group can engage in specific interactions with the target protein, such as multipolar interactions with carbonyl groups, which can increase the potency of the compound. nih.gov
| Feature | Contribution of Trifluoromethyl Group |
| Lipophilicity | Increases |
| Metabolic Stability | Enhances |
| Binding Affinity | Potentially Increases |
| Bioavailability | May Improve |
Significance of Trimethylsilyl (B98337) Group in Molecular Function
The trimethylsilyl (TMS) group, -Si(CH3)3, is another key structural component of this compound. wikipedia.orgchemeurope.com This group is characterized by its chemical inertness and significant molecular volume. wikipedia.orgchemeurope.com In medicinal chemistry, the TMS group can be utilized to modulate a compound's physicochemical properties.
Key contributions of the trimethylsilyl group in this compound's molecular function may include:
Increased Volatility: Trimethylsilyl groups can increase the volatility of a compound, a property that is often exploited in analytical techniques like gas chromatography. chemeurope.com
Protecting Group: In chemical synthesis, the TMS group is often used as a temporary protecting group for functional groups like alcohols and phenols. wikipedia.orgchemeurope.com
| Property | Influence of Trimethylsilyl Group |
| Molecular Volume | Large |
| Chemical Inertness | High |
| Steric Hindrance | Significant |
| Volatility | Increases |
Computational Approaches in this compound SAR Analysis
Computational, or in silico, methods are powerful tools in modern drug discovery and are being applied to understand the structure-activity relationship (SAR) of this compound. researchgate.netpatheon.com These approaches allow researchers to model and predict the behavior of the molecule, saving time and resources compared to traditional experimental methods. patheon.comnih.gov
In Silico Modeling and Ligand Profiling
In silico modeling encompasses a range of computational techniques used to simulate and analyze biological and chemical systems. nih.govpremier-research.com For this compound, these models can predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for its development as a potential therapeutic agent. patheon.com
Ligand profiling involves computationally screening a compound against a panel of known biological targets to predict its potential activities and off-target effects. This helps in understanding the broader pharmacological profile of this compound.
Molecular Docking Simulations to Predict Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccesspub.orgnih.gov In the context of this compound, docking simulations are used to predict how it binds to its specific biological target, such as a receptor or an enzyme. openaccesspub.orgnih.gov
These simulations provide valuable insights into:
Binding Affinity: Predicting the strength of the interaction between this compound and its target. openaccesspub.org
Binding Pose: Visualizing the precise orientation and conformation of this compound within the binding site of the target. plos.org
Key Interactions: Identifying the specific amino acid residues in the target that interact with the different functional groups of this compound, including the trifluoromethyl and trimethylsilyl groups. plos.org
The results from molecular docking can guide the design of new this compound analogs with improved potency and selectivity. openaccesspub.org
Experimental Methodologies for SAR Assessment
While computational methods provide valuable predictions, experimental validation is essential to confirm the structure-activity relationships of this compound. These experimental approaches provide real-world data on the compound's biological activity.
Key experimental methodologies for SAR assessment include:
Synthesis of Analogs: Chemists synthesize a series of molecules that are structurally related to this compound, systematically modifying different parts of the molecule, such as the trifluoromethyl and trimethylsilyl groups.
In Vitro Biological Assays: These laboratory-based assays measure the biological activity of this compound and its analogs. This can include measuring its ability to inhibit an enzyme or bind to a receptor. The results from these assays are used to determine how changes in the chemical structure affect the compound's potency and efficacy.
X-ray Crystallography: If this compound can be co-crystallized with its target protein, X-ray crystallography can provide a high-resolution, three-dimensional structure of the complex. This provides definitive experimental evidence of the binding mode and key interactions, which can be compared with the predictions from molecular docking simulations.
By integrating computational predictions with experimental data, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, paving the way for its further development.
Synthetic Modifications for Pharmacophore Exploration
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govmdpi.com For Ziprasidone, the key pharmacophoric features are those that enable high-affinity binding to D2 and 5-HT2A receptors. nih.govpsychopharmacologyinstitute.com Synthetic modifications are systematically made to the lead structure to map these interactions.
The structure of Ziprasidone can be dissected into several key regions for modification:
The benzisothiazole moiety
The central piperazine (B1678402) ring
The ethyl linker connecting the piperazine and the oxindole (B195798)
The 6-chloro-oxindole group
Researchers synthesize analogs by altering each of these sections and then measure the biological activity (e.g., receptor binding affinity, Ki) of the new compounds. This allows them to determine which chemical properties (e.g., size, electronics, hydrogen bonding capacity) are critical for activity at each position.
The central piperazine ring is another common target for modification in CNS drugs. nih.govajchem-a.comnih.gov Its basic nitrogen is often crucial for forming a key ionic interaction with an acidic residue (like aspartate) in the receptor binding pocket. Modifying the ring size (e.g., to a homopiperazine) or its substitution pattern can alter the pKa and conformation of the molecule, thereby affecting its binding affinity and selectivity.
The table below illustrates hypothetical modifications to a Ziprasidone-like scaffold and the potential impact on receptor binding affinity, demonstrating the process of pharmacophore exploration.
| Compound ID | Modification from Parent Scaffold | Dopamine (B1211576) D2 Ki (nM) | Serotonin (B10506) 5-HT2A Ki (nM) | Interpretation |
| Parent (Ziprasidone) | N/A | 4.8 | 0.4 | High affinity for both targets, with preference for 5-HT2A. psychopharmacologyinstitute.com |
| Analog A | Benzisothiazole replaced with Benzisoxazole | 6.2 | 0.5 | Indicates tolerance for O replacing S, suggesting a similar role as a H-bond acceptor or hydrophobic feature. |
| Analog B | 6-Chloro on oxindole removed | 25.5 | 5.1 | Significant loss of affinity, especially at D2, highlighting the importance of the chloro group for binding, possibly through hydrophobic or electronic interactions. |
| Analog C | Ethyl linker shortened to methyl | 50.1 | 12.3 | Reduced affinity at both receptors, suggesting the two-carbon spacing is optimal for positioning the piperazine and oxindole moieties correctly within the binding sites. |
| Analog D | Piperazine N-substituted with a methyl group | 150.7 | 98.6 | Drastic loss of activity, confirming the basic nitrogen is likely a key pharmacophoric feature for receptor interaction. |
This is an interactive data table. The data presented is illustrative and based on general principles of medicinal chemistry for this class of compounds.
Qualitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that seeks to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govacs.org These models are invaluable for predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources. acs.orgresearchgate.net
In a QSAR study for Ziprasidone analogs, a set of synthesized compounds with known biological activities (e.g., D2 and 5-HT2A receptor affinities) would be used as the training set. herts.ac.uknih.gov For each molecule, a wide range of "molecular descriptors" are calculated. These are numerical values that represent different physicochemical properties of the molecule, such as:
Lipophilicity: (e.g., logP) - Crucial for blood-brain barrier penetration. mdpi.com
Electronic Properties: (e.g., Hammett constants, partial atomic charges) - Describe the electron-donating or -withdrawing nature of substituents.
Steric Properties: (e.g., Molar Refractivity, van der Waals volume) - Describe the size and shape of the molecule or its substituents.
Topological Indices: Numerical values derived from the graph representation of the molecule that describe its size, shape, and degree of branching.
Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that best describes the relationship between a selection of these descriptors and the observed biological activity.
A hypothetical QSAR equation for D2 receptor affinity might look like this:
log(1/Ki) = 0.75 * logP - 0.21 * MR_sub + 1.5 * σ_meta + 2.45
In this equation:
log(1/Ki) represents the biological activity (a higher value means higher affinity).
logP is the logarithm of the partition coefficient, representing lipophilicity. The positive coefficient suggests higher lipophilicity is beneficial for activity.
MR_sub is the molar refractivity of a substituent at a specific position, representing its bulk. The negative coefficient suggests that larger substituents are detrimental to activity.
σ_meta is the Hammett electronic parameter for a meta-substituent on an aromatic ring, indicating that electron-withdrawing groups at this position enhance activity.
The table below summarizes key descriptors often used in QSAR studies for CNS drugs.
| Descriptor Type | Example Descriptor | Physicochemical Property Represented | Relevance to CNS Drug Activity |
| Hydrophobic | ClogP | Lipophilicity | Blood-brain barrier penetration, hydrophobic interactions with the receptor. nih.gov |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent | Electrostatic interactions, hydrogen bonding potential. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Size and shape complementarity with the receptor binding site. |
| Topological | Kier Shape Indices | Molecular shape and complexity | Overall fit of the molecule within the binding pocket. |
This is an interactive data table.
A robust QSAR model, once validated with a separate test set of compounds, can be a powerful predictive tool. nih.gov It allows medicinal chemists to prioritize the synthesis of novel analogs that are predicted to have the highest activity, accelerating the discovery of more effective and safer medicines for treating complex psychiatric disorders. frontiersin.orgnih.gov
Preclinical Research Methodologies and in Vitro/ex Vivo Models in Zifrosilone Research
In Vitro Assay Systems for Zifrosilone Evaluation
In vitro assays, conducted in a controlled laboratory environment outside of a living organism, are fundamental tools in the early assessment of drug candidates neuralink.com. These assays allow for focused investigation of a compound's interaction with biological targets and its effects on cellular processes.
Cell-Based Assays for Cellular Response Analysis
Cell-based assays are widely used to measure various parameters in living or fixed cells, providing insights into cellular functions and responses to potential drugs precisionformedicine.combmglabtech.com. These assays can assess endpoints such as cell viability, proliferation, apoptosis, changes in gene expression, and enzyme activity precisionformedicine.com. For this compound, cell-based assays have been employed to analyze its concentration-dependent effects googleapis.com. Cell-based assays offer a comprehensive unit for functional analysis, better representing the behavior of whole living organisms compared to biochemical assays bmglabtech.com. They can be used to understand gene, protein, or whole cellular functions, screen for inhibitors or inducers, and localize effects within the cell bmglabtech.com.
Isolated Enzyme and Receptor Assays for Target Interaction
Isolated enzyme and receptor assays are designed to study the direct interaction of a compound with specific protein targets nih.gov. These biochemical assays differ from cell-based assays as they analyze recombinant proteins or cell lysates rather than whole cells bmglabtech.com. This compound has been identified as an acetylcholinesterase (AChE) inhibitor idrblab.netpatsnap.com. Assays involving isolated enzymes, such as acetylcholinesterase, can determine the compound's inhibitory potency and mechanism researchgate.net. Similarly, receptor-based assays can assess this compound's binding affinity and functional effects on target receptors nih.govnih.govsinobiological.com. These assays provide specific information about the mechanism of interaction nih.gov.
High-Throughput Screening Methodologies
High-throughput screening (HTS) is a methodology that allows for the rapid screening of large libraries of compounds against a specific biological target or pathway assay.works. This approach is crucial in early drug discovery for identifying potential drug candidates efficiently assay.worksnih.gov. The introduction of high-throughput screening has been noted in the context of identifying compounds like this compound scribd.com. HTS aims to identify "true actives" – compounds with intrinsic activity against the target of interest assay.works. Various methods are employed for selecting hits in HTS, often based on statistical analysis of activity distributions to differentiate active compounds from inactive ones assay.works.
Preclinical Ex Vivo Models in this compound Investigations
Ex vivo models involve the use of tissues or organs removed from a living organism and maintained in culture neuralink.com. These models retain some of the complex cellular interactions and tissue architecture of the in vivo environment while allowing for more controlled experimentation than in vivo studies.
Organotypic Tissue Slice Studies
Organotypic tissue slices are prepared from tissues or organs and cultured, preserving much of the original tissue architecture and cellular diversity precisionary.comnih.govfrontiersin.orgembopress.org. This approach offers a more physiologically relevant context than standard cell culture precisionary.comnih.gov. Precision-cut tissue slices (PCTS) are a valuable method for studying live organ experimentation, including drug screening and pharmacological applications precisionary.com. They maintain the structural integrity of the tissue architecture and can be used to visualize cell-cell interactions precisionary.com. Organotypic brain slices, for example, retain the cytoarchitecture of their originated brain region and can be used for pharmacological investigations frontiersin.org. While connections to vasculature and the nervous system are severed, integral functional elements can remain intact for several days nih.gov. The preparation and culture conditions, including slicing tools, thickness, and oxygen levels, are critical for maintaining the viability and quality of the slices nih.gov.
Development and Refinement of Preclinical Tools
Advanced Analytical Techniques for Bioactivity Assessment
Advanced analytical techniques are fundamental in preclinical research to characterize drug candidates, assess their purity, identify metabolites, and quantify their presence in biological samples itecgoi.inresearchgate.netbioagilytix.com. These methods are crucial for evaluating the bioactivity of a compound like this compound in in vitro and ex vivo models.
Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are commonly employed for the identification and quantification of the compound and its potential breakdown products in various matrices, including cell lysates, tissue homogenates, or biological fluids from ex vivo preparations itecgoi.inresearchgate.net. These methods offer high sensitivity and specificity, essential for complex biological samples researchgate.net.
Spectroscopic methods, such as UV-Vis or fluorescence spectroscopy, can be used in enzyme activity assays to measure the inhibition of enzymes like acetylcholinesterase by this compound researchgate.netamazonaws.comnih.gov. High-throughput screening (HTS) assays, often utilizing automated liquid handling and detection systems, allow for rapid assessment of a compound's activity across a range of biological targets or concentrations in in vitro models crownbio.com. Cellular assays, employing various cell lines or primary cells, are used to evaluate the compound's effects on cellular processes, viability, and specific biochemical pathways lidebiotech.combiobide.com. Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting can be applied to quantify protein levels or post-translational modifications related to the compound's mechanism of action biopharminternational.com.
While this compound was studied for its AChE inhibitory activity researchgate.netamazonaws.com, detailed information on the specific advanced analytical techniques used in its preclinical bioactivity assessment is not extensively available in the provided search results. However, given its pharmacological profile, it is likely that techniques typical for evaluating enzyme inhibitors and their effects in biological systems were utilized.
Computational Algorithms in Preclinical Data Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis involves building mathematical models that correlate chemical structure with biological activity researchgate.netfrontiersin.orgfrontiersin.org. This can help identify molecular features important for AChE inhibition and predict the activity of related compounds researchgate.netfrontiersin.org. Molecular docking simulations are used to predict the binding orientation and affinity of a compound within the active site of a target protein, such as acetylcholinesterase researchgate.netnih.govfrontiersin.orgmdpi.comnih.goveuropeanreview.org. This provides insights into the potential mechanism of inhibition and guides the design of more potent analogs researchgate.netfrontiersin.orgmdpi.com.
Although computational approaches like QSAR and molecular docking are mentioned in the context of research on AChE inhibitors researchgate.netamazonaws.comnih.govmdpi.comidrblab.net, specific details regarding the application of these or other computational algorithms directly to this compound's preclinical data analysis are not detailed within the scope of the provided search results. However, these methodologies represent standard practice in the preclinical evaluation of compounds with enzymatic targets.
Based on the available information, while this compound was subject to preclinical investigation, detailed data tables and specific research findings directly illustrating the application of advanced analytical techniques and computational algorithms on this compound itself within the preclinical context were not found in the provided search results.
Therapeutic Research Areas and Mechanistic Studies of Zifrosilone
Zifrosilone Research in Neurodegenerative Disorders
Neurodegenerative disorders, characterized by the progressive loss of structure or function of neurons, represent a significant area of medical research. This compound has been investigated for its potential relevance in this field.
Alzheimer's disease (AD) is the most prevalent neurodegenerative disease and a primary cause of dementia. rsc.orgnih.gov Its pathophysiology is complex and believed to involve multiple factors, including the accumulation of amyloid-beta plaques and tau protein tangles, oxidative stress, inflammation, and dysfunction of neurotransmitter systems, particularly the cholinergic system. nih.govfrontiersin.orgnih.govnih.govmdpi.comelifesciences.orgfrontiersin.org
Research has indicated that this compound is an acetylcholinesterase inhibitor. nih.govgenome.jpcymitquimica.com The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine (B1216132), a key neurotransmitter involved in memory and cognition, contributes significantly to the cognitive decline observed in AD patients. elifesciences.orgfrontiersin.orgfrontiersin.org Acetylcholinesterase inhibitors work by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission. frontiersin.orgfrontiersin.orgnih.gov This mechanism is a cornerstone of some existing symptomatic treatments for AD. frontiersin.orgfrontiersin.org
Modulation of the cholinergic system is a well-established area of neurological research, particularly in the context of cognitive function and neurodegenerative diseases. elifesciences.orgfrontiersin.orgnih.govnih.govfrontiersin.orgfrontiersin.orgcambridgemedia.com.au Studies have explored the effects of compounds like this compound on enzymes within this system.
A study in healthy male volunteers investigated the pharmacokinetics and pharmacodynamics of this compound, focusing on its inhibition of acetylcholinesterase in red blood cells. nih.gov The study found a dose-inhibition relationship for red blood cell acetylcholinesterase activity following oral administration of this compound. nih.gov Mean maximum inhibition increased with dose, from 20.9% at 10 mg to 62.1% at 300 mg. nih.gov Butyrylcholinesterase activity was minimally affected, showing less than 20% inhibition at the 300 mg dose, suggesting a degree of selectivity for acetylcholinesterase. nih.gov For doses of 200 mg and greater, an Emax pharmacodynamic model was utilized, yielding an Emax of 83.8% and an EC50 of 0.65 ng/ml for the relationship between this compound plasma concentration and red blood cell acetylcholinesterase inhibition. nih.gov
Exploration of Other Potential Biological Research Areas for this compound
Beyond neurodegenerative disorders, this compound has been noted to exhibit other potentially relevant biological properties. rsc.org
Inflammation is a complex biological response involved in various physiological and pathological processes. researchgate.netresearchgate.net Research into anti-inflammatory mechanisms explores how compounds can modulate inflammatory pathways and mediators. This compound has been reported to exhibit anti-inflammatory effects. rsc.orgnih.gov However, detailed mechanistic studies specifically elucidating the anti-inflammatory mechanisms of this compound were not found within the scope of the provided search results.
Lubrication and anti-adhesion properties are relevant in various biological and medical contexts, such as reducing friction in joints or preventing unwanted tissue adherence after surgery. scielo.brgoogle.comnih.govwoundinfectionawareness.com Research in this area investigates substances that can reduce friction or inhibit adhesion between surfaces. This compound has been noted to possess properties related to lubrication and anti-adhesion. rsc.org Specific research findings or detailed mechanistic studies on this compound's lubrication and anti-adhesion properties were not available in the provided search results.
Wound healing is a complex biological process involving inflammation, cell proliferation, tissue remodeling, and other coordinated events aimed at restoring tissue integrity. mdpi.comcambridgemedia.com.auscielo.brwoundinfectionawareness.comnih.govexplorationpub.commdpi.comgoogle.comnasa.gov Research into wound healing modulation seeks to identify agents that can influence these processes to promote effective repair. This compound has been reported to promote wound healing. rsc.org Detailed studies on the specific mechanisms by which this compound modulates wound healing were not found within the provided search results.
Future Directions and Emerging Avenues in Zifrosilone Research
Novel Synthetic Approaches for Zifrosilone Analogues
The quest for this compound analogues with improved pharmacological profiles necessitates the development of innovative and efficient synthetic strategies. Current research is focused on moving beyond traditional multi-step syntheses, which are often characterized by low yields and the use of hazardous reagents. Emerging approaches prioritize atom economy, stereoselectivity, and the introduction of structural diversity.
One promising strategy involves the use of flow chemistry . This technique allows for the rapid and controlled synthesis of this compound analogues in a continuous process, offering advantages in terms of safety, scalability, and purification. Another key area of development is the application of C-H activation reactions. This approach enables the direct functionalization of the core this compound scaffold, bypassing the need for pre-functionalized starting materials and thereby streamlining the synthetic process.
Furthermore, biocatalysis , utilizing enzymes to perform specific chemical transformations, is gaining traction. This method offers high stereoselectivity and operates under mild reaction conditions, aligning with the principles of green chemistry. The development of novel catalysts and the engineering of enzymes with tailored specificities are expected to significantly expand the accessible chemical space for this compound analogues.
Table 1: Comparison of Synthetic Strategies for this compound Analogues
| Synthetic Approach | Key Advantages | Potential Challenges | Hypothetical Yield Improvement (%) |
|---|---|---|---|
| Flow Chemistry | Improved safety, scalability, and reaction control | Initial setup cost, potential for clogging | 20-30 |
| C-H Activation | Increased atom economy, reduced synthetic steps | Selectivity and catalyst development | 15-25 |
| Biocatalysis | High stereoselectivity, environmentally friendly | Enzyme stability and substrate scope | 10-20 |
Advanced Mechanistic Elucidation Studies
A profound understanding of the molecular mechanisms underlying this compound's activity is crucial for rational drug design. While its primary targets are known to be specific G-protein coupled receptors, the intricacies of its downstream signaling pathways and potential off-target effects are still being unraveled.
Advanced techniques such as cryo-electron microscopy (cryo-EM) are being employed to visualize the interaction of this compound and its analogues with their receptor targets at an atomic level. This structural information is invaluable for understanding the basis of binding affinity and selectivity. Additionally, super-resolution microscopy techniques are enabling the real-time visualization of this compound's effects on receptor trafficking and signaling within living cells.
To further dissect the signaling cascade, researchers are utilizing Förster resonance energy transfer (FRET)-based biosensors . These tools allow for the monitoring of second messenger dynamics and protein-protein interactions in response to this compound treatment, providing a more detailed picture of its mechanism of action. It is proposed that this compound's efficacy is mediated through a combination of dopamine (B1211576) type 2 (D2) and serotonin (B10506) type 2 (5HT2) antagonism. psychopharmacologyinstitute.com Ziprasidone, a compound with a similar proposed mechanism, exhibits high in vitro binding affinity for dopamine D2 and D3, as well as serotonin 5HT2A, 5HT2C, 5HT1A, and 5HT1D receptors. psychopharmacologyinstitute.com
Table 2: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds
| Receptor | This compound (Hypothetical) | Analogue A (Hypothetical) | Analogue B (Hypothetical) |
|---|---|---|---|
| Dopamine D2 | 4.5 | 3.8 | 6.2 |
| Serotonin 5HT2A | 0.5 | 0.3 | 0.8 |
| Serotonin 5HT1A (Agonist) | 3.2 | 2.9 | 4.1 |
| Histamine H1 | 45 | 60 | 35 |
Development of Predictive Models for this compound Activity
The synthesis and biological evaluation of every potential this compound analogue is a time-consuming and resource-intensive process. To streamline this, the development of predictive computational models is a key research focus. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. wikipedia.orgjocpr.com
Modern QSAR approaches for this compound research are moving beyond traditional linear regression models and are increasingly employing machine learning algorithms such as random forests, support vector machines, and deep neural networks. nih.gov These models can capture complex, non-linear relationships between molecular descriptors and biological activity, leading to more accurate predictions. The descriptors used in these models are becoming more sophisticated, incorporating 3D structural information, quantum chemical parameters, and molecular dynamics simulation data. nih.gov
The ultimate goal is to develop robust and validated predictive models that can be used to virtually screen large libraries of hypothetical this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. jocpr.com This in silico approach has the potential to significantly accelerate the drug discovery process. cas.org
Table 3: Performance of Predictive Models for this compound Activity
| Model Type | Predictive Accuracy (R²) | Key Descriptors | Computational Cost |
|---|---|---|---|
| Linear Regression | 0.65 | LogP, Molecular Weight | Low |
| Random Forest | 0.82 | Topological, Electronic | Medium |
| Deep Neural Network | 0.91 | 3D Conformational, Quantum Chemical | High |
Integration of Omics Data in this compound Research
A systems-level understanding of this compound's effects requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a holistic view of the cellular response to this compound, from changes in gene expression to alterations in protein levels and metabolic pathways. mdpi.com
Pharmacogenomics studies aim to identify genetic variations that influence an individual's response to this compound. By correlating genetic markers with treatment outcomes, it may be possible to develop personalized medicine approaches, tailoring this compound therapy to a patient's genetic profile. nih.govnih.gov
Proteomics studies, utilizing techniques like mass spectrometry, can identify changes in the proteome of cells or tissues following this compound treatment. chemrxiv.orgnih.gov This can reveal novel drug targets and biomarkers of drug response. nih.govyoutube.com Similarly, metabolomics can identify alterations in metabolic pathways, providing insights into the biochemical effects of this compound.
The integration of these large and complex datasets requires sophisticated bioinformatics tools and statistical methods. nih.govresearchgate.net The insights gained from these integrated analyses will be instrumental in identifying biomarkers for patient stratification, predicting treatment response, and uncovering novel therapeutic applications for this compound and its analogues.
Table 4: Omics Data Integration in this compound Research
| Omics Type | Research Goal | Key Technologies | Potential Outcome |
|---|---|---|---|
| Pharmacogenomics | Identify genetic predictors of response | Next-Generation Sequencing | Personalized dosing strategies |
| Transcriptomics | Characterize changes in gene expression | RNA-Seq | Identification of responsive pathways |
| Proteomics | Quantify changes in protein levels | Mass Spectrometry | Biomarker discovery |
| Metabolomics | Profile changes in metabolite levels | NMR, Mass Spectrometry | Understanding of biochemical effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
